Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH

Catalog No.
S3189000
CAS No.
127656-85-3
M.F
C33H37NO14
M. Wt
671.652
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH

CAS Number

127656-85-3

Product Name

Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid

Molecular Formula

C33H37NO14

Molecular Weight

671.652

InChI

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28+,29+,30-,32-/m1/s1

InChI Key

PTSXZIRHPAUPGC-MEHVGXPSSA-N

SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Solubility

not available
  • Compound: Fmoc-L-Thr(β-D-Gal(Ac)4)-OH []
  • Origin: Synthetically derived in laboratories [].
  • Significance: This compound serves as a building block for the synthesis of glycopeptides, which are molecules combining peptides (chains of amino acids) with carbohydrates (sugars) []. Glycopeptides play crucial roles in various biological processes, and their synthesis allows researchers to study their functions and develop potential therapeutic applications [].

Molecular Structure Analysis

Fmoc-L-Thr(β-D-Gal(Ac)4)-OH possesses a complex structure with several key features:

  • Fmoc (Fluorenylmethoxycarbonyl) Group: This group protects the N-terminus (amino group) of the L-threonine amino acid. It's a removable tag used during peptide synthesis [].
  • L-Threonine: This is a naturally occurring amino acid with a hydroxyl side chain [].
  • β-D-Galactose (Gal): This is a sugar molecule linked to the threonine via a glycosidic bond. The β indicates the configuration of the anomeric carbon, and D refers to the stereochemistry.
  • Acetyl Groups (Ac): Four acetyl groups are attached to the hydroxyl groups of the galactose, making them "acetylated" (represented by Ac). This increases the molecule's solubility and stability [].

Chemical Reactions Analysis

The key reaction involving Fmoc-L-Thr(β-D-Gal(Ac)4)-OH is its incorporation into glycopeptide chains. This typically involves solid-phase peptide synthesis (SPPS), a multi-step process where amino acid building blocks are sequentially coupled on a solid support to form the desired peptide chain. The Fmoc group is removed before each coupling step to allow the threonine to react with the next amino acid.

(Fmoc-L-Thr(β-D-Gal(Ac)4)-OH) + (Next Amino Acid) -> (Peptide Chain) + Fmoc byproduct


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid powder at room temperature [].
  • Solubility: Soluble in common organic solvents used in peptide synthesis (e.g., dichloromethane, dimethylformamide) due to the presence of the Fmoc group and the acetylated galactose [].
  • Stability: The Fmoc group is relatively stable but can be cleaved under specific conditions during peptide synthesis. The acetylated galactose enhances stability compared to a non-acetylated version [].

Fmoc-L-Thr(β-D-Gal(Ac)4)-OH itself doesn't have a specific mechanism of action. However, the glycopeptides synthesized using this building block can exhibit various functionalities depending on the sequence and the attached sugar moiety. Glycopeptides can be involved in cell-cell recognition, signaling pathways, and immune responses [].

  • Fmoc (Fluorenylmethoxycarbonyl): This is a protecting group commonly used in organic chemistry, particularly in peptide synthesis. It safeguards a specific chemical group during reactions while allowing for its controlled activation later [].
  • L-Thr (L-Threonine): This is a naturally occurring amino acid, one of the building blocks of proteins. The "L" denotes the stereochemistry of the molecule [].
  • β-D-Gal(Ac)4 (β-D-Galactopyranose tetraacetate): This is a sugar molecule (galactose) with four acetate groups attached. The "β" refers to the specific configuration of the sugar, and "tetraacetate" indicates the four acetate groups [].

Here's how Fmoc-L-Thr(β-D-Gal(Ac)4)-OH might be relevant in scientific research:

Peptide Synthesis:

Fmoc-L-Thr(β-D-Gal(Ac)4)-OH can be a valuable building block for synthesizing glycopeptides, which are molecules that combine peptides (short chains of amino acids) with sugars. Glycopeptides play a role in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications [, ].

Carbohydrate Chemistry:

The sugar component (β-D-Gal(Ac)4)) of Fmoc-L-Thr(β-D-Gal(Ac)4)-OH can be of interest to researchers studying carbohydrates. By investigating its interactions with other molecules or enzymes, scientists can gain insights into carbohydrate metabolism and cellular processes [].

XLogP3

2.6

Dates

Modify: 2023-08-18

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